molecular formula C23H25ClN6OS2 B12155513 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12155513
M. Wt: 501.1 g/mol
InChI Key: DRHKRRBWINHHJG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-cyclohexyl and 5-(4-chlorophenyl) substitution on the triazole core. The sulfanyl acetyl moiety bridges the triazole ring to a hydrazinecarbothioamide group, which is further substituted with a phenyl group. Its synthesis likely follows established protocols for 4,5-disubstituted-1,2,4-triazole-3-thiols, involving cyclization of 2-acyl-N-(aryl)hydrazinecarbothioamides under basic conditions .

Properties

Molecular Formula

C23H25ClN6OS2

Molecular Weight

501.1 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32)

InChI Key

DRHKRRBWINHHJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).

    Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.

Industrial Production:

Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.

    Substitution: The chlorophenyl group could participate in substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.

    Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.

    Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.

    Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous compounds lie in substituents at positions 4 and 5 of the triazole ring, the sulfanyl-linked side chain, and the hydrazinecarbothioamide group.

Compound Name/ID Position 4 Substituent Position 5 Substituent Side Chain/Functional Group Key Reference(s)
Target Compound Cyclohexyl 4-Chlorophenyl Sulfanyl acetyl-N-phenylhydrazinecarbothioamide
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-4-pyridinylmethylene]acetohydrazide Phenyl 4-Chlorophenyl Sulfanyl acetyl-pyridinylmethylene hydrazide
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl 4-(Methylsulfanyl)benzyl Sulfanyl acetamide with 2-chlorophenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 2,4-Difluorophenyl 4-(Sulfonylphenyl) Thione tautomer (no hydrazinecarbothioamide)

Key Observations :

  • Lipophilicity : Cyclohexyl (target) > phenyl (e.g., ) due to alkyl vs. aromatic substitution .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, sulfonyl) stabilize the triazole ring, enhancing metabolic stability .
  • Tautomerism : Compounds like exist as thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • Target Compound : Expected νC=S at ~1243–1258 cm⁻¹ (hydrazinecarbothioamide) and νNH at 3150–3319 cm⁻¹ .
    • Triazole-Thiones (e.g., ) : Absence of νC=O (1663–1682 cm⁻¹) confirms cyclization .
  • Solubility : Compounds with polar groups (e.g., sulfonyl in ) exhibit higher aqueous solubility than alkyl/aromatic analogs .

Biological Activity

The compound 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazole ring, chlorophenyl groups, and a sulfanyl linkage, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4OSC_{22}H_{23}ClN_{4}OS with a molecular weight of approximately 426.96 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H23ClN4OS
Molecular Weight426.96 g/mol
IUPAC Name2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
CAS Number309266-55-5

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
  • Introduction of Functional Groups : Chlorophenyl and cyclohexyl groups are introduced via nucleophilic substitution and Friedel-Crafts alkylation reactions, respectively.
  • Formation of the Sulfanyl Linkage : The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances these activities by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it exhibits potent antiproliferative activity against several types of cancer cells, including breast and glioblastoma tumor cells. The mechanism of action includes induction of apoptosis through oxidative stress pathways.

Case Study :
A study investigated the cytotoxic effects of similar thiosemicarbazone derivatives on glioblastoma multiforme cells. Results indicated that these compounds induced significant morphological changes characteristic of apoptosis at nanomolar concentrations, suggesting that the compound may share similar mechanisms of action due to its structural similarities .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells. The triazole ring may inhibit enzymes involved in cell proliferation, while the sulfanyl group could facilitate binding to metal ions or other biomolecules critical for cellular function.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
2-(4-Chlorophenyl)acetamideLacks triazole ringModerate antimicrobial activity
5-(4-Chlorophenyl)-1,3,4-thiadiazoleContains thiadiazole instead of triazoleHigher anticancer activity
1-(3-Bromophenyl)-3-[5-(phenethyl)]Features bromophenyl and phenethyl groupsFocused on different therapeutic areas

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